molecular formula C27H31NO7 B11215579 Diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11215579
M. Wt: 481.5 g/mol
InChI Key: JLVTUMNPXBGOKR-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydropyridine core.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated reactors to optimize efficiency and scalability.

Chemical Reactions Analysis

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are often carried out in solvents like ethanol or dichloromethane under controlled temperatures.

Scientific Research Applications

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,6-diethyl-4-methylphenylpropanedinitrile and 2-(3,4-dimethoxyphenyl)ethyl (4-methoxybenzyl)amine share structural similarities.

Properties

Molecular Formula

C27H31NO7

Molecular Weight

481.5 g/mol

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO7/c1-6-34-26(29)21-16-28(15-18-8-11-20(31-3)12-9-18)17-22(27(30)35-7-2)25(21)19-10-13-23(32-4)24(14-19)33-5/h8-14,16-17,25H,6-7,15H2,1-5H3

InChI Key

JLVTUMNPXBGOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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